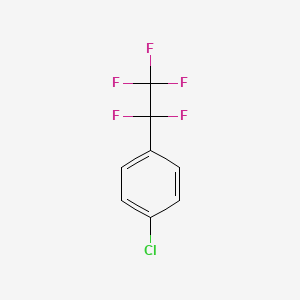
1-Chloro-4-(pentafluoroethyl)benzene
Overview
Description
1-Chloro-4-(pentafluoroethyl)benzene is an organic compound with the molecular formula C8H4ClF5. It is a derivative of benzene, where a chlorine atom and a pentafluoroethyl group are substituted at the para position. This compound is known for its unique chemical properties due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity and stability characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-4-(pentafluoroethyl)benzene can be synthesized through various methods. One common synthetic route involves the reaction of 1-chloro-4-iodobenzene with pentafluoroethyl iodide in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .
Industrial Production Methods
In industrial settings, the production of this compound may involve the direct fluorination of 1-chloro-4-ethylbenzene using elemental fluorine or a fluorinating agent like cobalt trifluoride. This method allows for the efficient introduction of fluorine atoms into the benzene ring, resulting in the desired pentafluoroethyl group .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(pentafluoroethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenols or other substituted benzene derivatives.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, where electrophiles replace hydrogen atoms on the ring.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide are commonly used under high-temperature conditions.
Electrophilic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are used under controlled conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Phenols or other substituted benzene derivatives.
Electrophilic Substitution: Nitrobenzene or sulfonated benzene derivatives.
Oxidation and Reduction: Quinones or cyclohexane derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Chloro-4-(pentafluoroethyl)benzene involves its interaction with nucleophiles and electrophiles. The presence of the chlorine atom and the pentafluoroethyl group influences the electron density on the benzene ring, making it more susceptible to nucleophilic attack. The compound can form intermediates such as Meisenheimer complexes during nucleophilic aromatic substitution reactions . These intermediates are stabilized by the electron-withdrawing effects of the fluorine atoms, facilitating the substitution process .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-(trifluoromethyl)benzene: Similar in structure but with a trifluoromethyl group instead of a pentafluoroethyl group.
1-Chloro-4-ethylbenzene: Lacks the fluorine atoms, resulting in different reactivity and stability characteristics.
1-Chloro-4-iodobenzene: Contains an iodine atom instead of the pentafluoroethyl group, leading to different chemical behavior.
Uniqueness
1-Chloro-4-(pentafluoroethyl)benzene is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric effects. This makes it more reactive in nucleophilic substitution reactions and provides enhanced stability against oxidative degradation compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
1-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF5/c9-6-3-1-5(2-4-6)7(10,11)8(12,13)14/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOZBGYMWGQJTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxaspiro[4.5]dec-3-ylamine hydrochloride](/img/structure/B3088579.png)
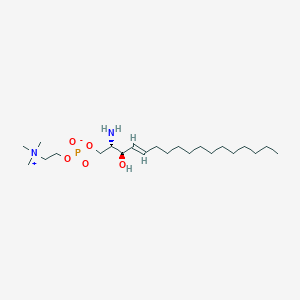
![2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride](/img/structure/B3088595.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3088605.png)
![2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B3088611.png)

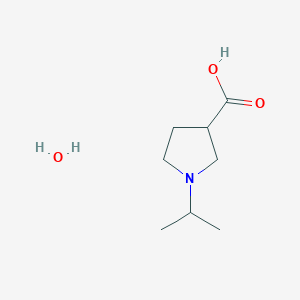
![Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate hydrochloride](/img/structure/B3088626.png)
![[4-(3-Methylphenyl)-1-piperazinyl]acetic acid dihydrochloride](/img/structure/B3088643.png)
![[4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate](/img/structure/B3088654.png)
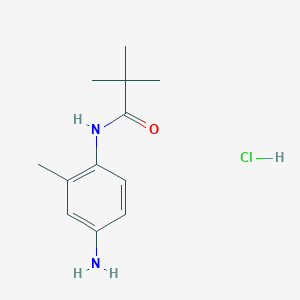
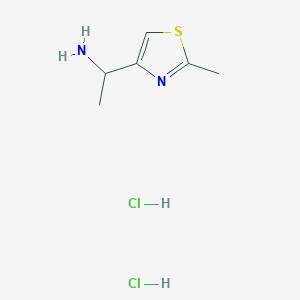
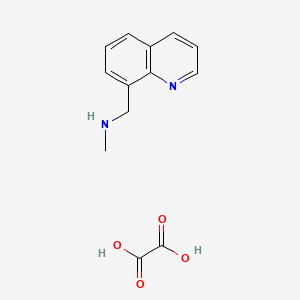
![[1-(1H-Imidazol-1-ylmethyl)propyl]amine dihydrochloride](/img/structure/B3088689.png)
